3-Benzamido-3-(4-fluorophenyl)propanoic acid
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Overview
Description
3-Benzamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C16H14FNO3 and a molecular weight of 287.29 g/mol . This compound is characterized by the presence of a benzamido group and a fluorophenyl group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
3-Benzamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or fluorophenyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzamido-3-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Benzamido-3-(4-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:
3-Benzamido-3-phenylpropanoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Benzamido-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and interactions with molecular targets.
3-Benzamido-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of fluorine can affect its hydrophobicity and steric interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
3-benzamido-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWCIYANRIZHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389484 |
Source
|
Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-94-5 |
Source
|
Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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